Otenabant

Catalog No.
S538305
CAS No.
686344-29-6
M.F
C25H25Cl2N7O
M. Wt
510.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Otenabant

CAS Number

686344-29-6

Product Name

Otenabant

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide

Molecular Formula

C25H25Cl2N7O

Molecular Weight

510.4 g/mol

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl)-4-ethylaminopiperidine-4-carboxylic acid amide, CP 945598, CP-945598, CP945598

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N

The exact mass of the compound Otenabant is 509.1498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Otenabant (CP-945,598) is a potent, selective, and competitive antagonist of the cannabinoid receptor 1 (CB1), a key target in metabolic and central nervous system research. Developed as a second-generation alternative to earlier CB1 antagonists, its primary procurement-relevant characteristics are its high binding affinity for the human CB1 receptor (Ki of 0.7 nM) and exceptional selectivity, showing over 10,000-fold lower affinity for the CB2 receptor (Ki of 7600 nM). Although its clinical development for obesity was discontinued along with other compounds in its class due to centrally-mediated side effects associated with the target, Otenabant's distinct pharmacological profile makes it a valuable and specific tool for in vitro and in vivo preclinical studies where precise and selective CB1 antagonism is required.

Substituting Otenabant with the first-generation antagonist Rimonabant (SR141716A) is inadvisable for studies requiring high target specificity and a controlled central nervous system (CNS) profile. Rimonabant's well-documented psychiatric side effects in clinical trials, such as anxiety and depression, are linked to its inverse agonist activity and high brain penetrance. Otenabant, a competitive antagonist, was developed to improve upon this profile. While both compounds cross the blood-brain barrier, evidence suggests Rimonabant achieves higher relative brain concentrations. This makes Otenabant a more suitable choice for experiments aiming to modulate CB1 receptor activity with reduced potential for confounding behavioral phenotypes or off-target effects driven by strong inverse agonism, ensuring that observed results are more directly attributable to selective CB1 blockade.

Exceptional Target Selectivity: Over 10,000-Fold for CB1 vs. CB2 Receptors

Otenabant demonstrates superior target selectivity compared to other cannabinoid ligands. In radioligand binding assays with human receptors, Otenabant shows a Ki of 0.7 nM for the CB1 receptor and a Ki of 7600 nM for the CB2 receptor. This represents a selectivity ratio of over 10,800-fold, significantly minimizing the potential for confounding effects from CB2 receptor modulation in experimental systems.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataCB1: 0.7 nM; CB2: 7600 nM
Comparator Or BaselineHuman CB1 vs. Human CB2 Receptors
Quantified Difference>10,850-fold selectivity for CB1
ConditionsIn vitro radioligand binding assay, human recombinant receptors.

This high degree of selectivity is critical for ensuring that observed biological effects in research models are unequivocally due to CB1 receptor antagonism, thereby increasing the reliability and interpretability of experimental data.

Higher CB1 Binding Affinity Compared to First-Generation Antagonist Rimonabant

Otenabant exhibits a significantly higher binding affinity for the human CB1 receptor than the widely used first-generation tool compound, Rimonabant. Otenabant's reported Ki value is 0.7 nM, while Rimonabant's IC50 (a comparable measure of potency) is 13.6 nM in the same human CB1-transfected cell line system. This indicates that Otenabant is approximately 19-fold more potent at the target receptor, allowing for the use of lower concentrations to achieve effective receptor blockade.

Evidence DimensionReceptor Binding Potency (human CB1)
Target Compound DataKi: 0.7 nM
Comparator Or BaselineRimonabant: IC50 of 13.6 nM
Quantified Difference~19.4-fold higher potency
ConditionsIn vitro binding assays using human CB1-transfected HEK293 cells.

Higher potency allows for lower effective doses in experiments, reducing the total amount of compound required and minimizing the risk of off-target effects that can occur at higher concentrations.

Improved Safety Profile: Low Affinity for hERG Channel

A critical parameter for in vivo studies and translational research is the potential for cardiac liability via blockade of the hERG potassium channel. Otenabant is characterized by a 'low hERG affinity'. While a specific IC50 value is not provided in this source, this contrasts favorably with many centrally-acting compounds. For reference, drugs with significant hERG liability often have IC50 values in the low micromolar or even nanomolar range. This property suggests a reduced risk of inducing cardiac arrhythmias, a crucial consideration for the design and ethical approval of in vivo experiments.

Evidence DimensionhERG Channel Affinity
Target Compound DataCharacterized as 'low affinity'
Comparator Or BaselineHigh-affinity hERG blockers (IC50s often <10 µM)
Quantified DifferenceQualitatively lower risk profile
ConditionsIn vitro safety pharmacology screening.

Selecting a compound with a better preclinical safety profile simplifies experimental design, reduces the risk of confounding cardiovascular effects in vivo, and aligns with the 3Rs principles (Replacement, Reduction, Refinement) in animal research.

Formulation Versatility and Solubility for In Vitro and In Vivo Applications

Otenabant demonstrates practical solubility characteristics for typical laboratory workflows. It is highly soluble in DMSO, reaching up to 100 mg/mL (195.92 mM), facilitating the preparation of high-concentration stock solutions for in vitro assays. For in vivo administration, established protocols demonstrate its solubility at ≥ 3 mg/mL in common vehicle formulations, including those containing DMSO/PEG300/Tween-80/saline or DMSO/corn oil, ensuring its suitability for oral gavage or other administration routes in animal models.

Evidence DimensionSolubility
Target Compound Data≥ 3 mg/mL in in-vivo vehicles; up to 100 mg/mL in DMSO
Comparator Or BaselineStandard laboratory requirements for preclinical studies
Quantified DifferenceMeets typical concentration needs for both in vitro and in vivo experiments
ConditionsStandard laboratory solvents and in vivo vehicle formulations.

Reliable solubility and established formulation protocols save development time, reduce material waste, and ensure consistent and reproducible dosing in both cell-based and animal studies.

In Vivo Metabolic Studies Requiring High CB1 Selectivity

Otenabant's high potency and >10,000-fold selectivity for CB1 over CB2 receptors make it the right choice for in vivo studies investigating the role of CB1 in energy expenditure, fat oxidation, and food intake, where minimizing confounding effects from CB2 activation is paramount for clear data interpretation.

CNS Research Models Where Off-Target hERG Effects Must Be Minimized

For neuroscience research involving in vivo electrophysiology or behavioral models where cardiac function is a critical health parameter, Otenabant's low affinity for the hERG channel provides a significant advantage over compounds with known or uncharacterized cardiotoxicity risks. This allows for a clearer assessment of the central effects of CB1 blockade without confounding cardiovascular variables.

Comparative Pharmacology and SAR Studies

As a well-characterized, high-affinity second-generation antagonist, Otenabant serves as an ideal reference compound in structure-activity relationship (SAR) studies. Its potency, which is nearly 20-fold higher than that of Rimonabant, provides a robust benchmark for evaluating novel CB1-targeting molecules.

High-Throughput Screening (HTS) and In Vitro Assay Development

The high solubility of Otenabant in DMSO (up to 195 mM) makes it highly suitable for preparing concentrated stock solutions required for high-throughput screening campaigns and for use as a reference antagonist in the development and validation of new in vitro functional assays for the CB1 receptor.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

509.1497638 Da

Monoisotopic Mass

509.1497638 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J8211Y53EF

Mechanism of Action

Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Other CAS

686344-29-6

Wikipedia

Otenabant

Dates

Last modified: 08-15-2023

Neural Circuits Associated with 5-HT

Taleen S Der-Ghazarian, Delaram Charmchi, Sean N Noudali, Samantha N Scott, Michael C Holter, Jason M Newbern, Janet L Neisewander
PMID: 31042352   DOI: 10.1021/acschemneuro.8b00709

Abstract

5-HT
receptors (5-HT
Rs) modulate psychostimulant reward and incentive motivation in rodents. Here we investigated the effects of the 5-HT
R agonist CP94253 (10 mg/kg, IP) on the acquisition and expression of methamphetamine (Meth) conditioned place preference (CPP) in C57BL/6 male mice. We subsequently examined the potential brain regions involved in CP94253 effects using FOS as a marker of neural activity. In the acquisition experiment, mice received the agonist 30 min before each of the Meth injections given during conditioning. In the expression experiment, mice that had acquired Meth-CPP were given either saline or CP94253 and were tested for CPP 30 min later. We found that CP94253 attenuated the expression of Meth-CPP, but had no effect on acquisition. Mice expressing Meth-CPP had elevated numbers of FOS
cells in the ventral tegmental area (VTA) and basolateral amygdala (BlA) and reduced FOS
cells in the central amygdala (CeA) compared to saline controls. CP94253 given before the expression test, but not acutely in drug-naive mice, enhanced FOS
cells in the VTA, the nucleus accumbens (NAc) shell and core, and the dorsomedial striatum and reversed the Meth-conditioned changes in FOS in the BlA and CeA. Approximately 50-70% of FOS
cells in the NAc and VTA were GABAergic regardless of group. By contrast, we did not observe FOS-labeling in dopamine neurons in the VTA. The findings suggest that CP94253 attenuates the motivational effects of the Meth-associated environment and highlight the amygdala, VTA, NAc, and dorsomedial striatum as potential regions involved in this effect.


Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs

Zhuang Miao, Dennis O Scott, David A Griffith, Robert Day, Chandra Prakash
PMID: 21875952   DOI: 10.1124/dmd.111.040360

Abstract

1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598) is an orally active antagonist of the cannabinoid CB-1 receptor that progressed into phase 3 human clinical trials for the treatment of obesity. In this study, we investigated the metabolic fate and disposition of CP-945,598 in rats, Tg-RasH2 mice, and dogs after oral administration of a single dose of [(14)C]CP-945,598. Total mean recoveries of the radioactive dose were 97.7, 97.8, and 99.3% from mice, rats, and dogs, respectively. The major route of excretion in all three species was via the feces, but on the basis of separate studies in bile duct-cannulated rats and dogs, this probably reflects excretion in bile rather than incomplete absorption. CP-945,598 underwent extensive metabolism in all three species, because no unchanged parent compound was detected in the urine across species. The primary metabolic pathway of CP-945,598 involved N-deethylation to form an N-desethyl metabolite (M1). M1 was subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to numerous novel and unusual metabolites. The major circulating and excretory metabolites were species-dependent; however, several common metabolites were observed in more than one species. In addition to parent compound, M1, M3, M4, and M5 in rats, M1, M3, and M4 in mice, and M1 and M2 in dogs were identified as the major circulating metabolites. Gender-related differences were also apparent in the quantitative and qualitative nature of the metabolites in rats. An unprecedented metabolite, M4, formed by deamidation of M1 or M3 (N-hydroxy-M1), but not by decarboxylation of M2, was identified in all species. M4 was nonenzymatically converted to M5.


Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance

Louis J Aronne, Nick Finer, Priscilla A Hollander, Richard D England, Solomon S Klioze, Robert D Chew, Robert J Fountaine, Coralie M Powell, John D Obourn
PMID: 21293451   DOI: 10.1038/oby.2010.352

Abstract

Three double-blind, placebo-controlled, three-parallel-group, multicenter phase 3 trials were conducted to assess the efficacy and safety of CP-945,598 for weight loss and weight-loss maintenance. Two trials were designed to be 2 years in duration (in obese and overweight patients) and one as a 1-year study (in obese and overweight patients with type 2 diabetes). However, the 2-year trials and the CP-945,598 development program were terminated before completion due to changing regulatory perspectives of CB1 receptor-related drugs. In total, 1,253 and 2,536 participants in the two 2-year multinational and North American studies were randomized to 10-mg CP-945,598 (n = 360; 718); 20-mg CP-945,598 (n = 534, 1,084) and placebo (n = 359, 734), respectively; and 975 participants were randomized to 10-mg CP-945,598 (n = 318); 20-mg CP-945,598 (n = 320); and placebo (n = 337) in the 1-year multinational diabetes trial. Baseline demographics were similar between treatment groups within each trial. One year of treatment with CP-945,598 resulted in a dose-related mean percentage reduction from baseline body-weight in all trials. A significant proportion of all participants also achieved 5% and 10% weight loss after 1 year. In participants with mainly well-controlled type 2 diabetes, the combination of lifestyle and CP-945,598 induced substantial improvements in glycemic control. The most frequent adverse events (AEs) for CP-945,598 were: diarrhea, nausea, nasopharyngitis, and headache. Self-reported experiences of anxiety and suicidal thoughts were higher with CP-945,598 than placebo, as were the incidence of depression and depressed mood. However, the reported increases in psychiatric symptoms were not consistently dose dependent.


Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers

Zhuang Miao, Hao Sun, Jennifer Liras, Chandra Prakash
PMID: 22187487   DOI: 10.1124/dmd.111.043273

Abstract

The disposition of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H- purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide (CP-945,598), an orally active antagonist of the cannabinoid CB1 receptor, was studied after a single 25-mg oral dose of [(14)C]CP-945,598 to healthy human subjects. Serial blood samples and complete urine and feces were collected up to 672 h after dose. The mean total recovery of radioactivity was 60.1 ± 12.8 from the urine and feces, with the majority of the dose excreted in the feces. The absorption of CP-945,598 in humans was slow with T(max) at 6 h. Less than 2% of the dose was recovered as unchanged drug in the combined excreta, suggesting that CP-945,598 is extensively metabolized. The primary metabolic pathway of CP-945,598 involved N-de-ethylation to form an N-desethyl metabolite (M1), which was then subsequently metabolized by amide hydrolysis (M2), N-hydroxylation (M3), piperidine ring hydroxylation (M6), and ribose conjugation (M9). M3 was further metabolized to oxime (M4) and keto (M5) metabolites. M1, M4, and M5 were the major circulating metabolites, with AUC((0-48)) values 4.7-, 1.5-, and 1.1-fold greater than that of CP-945,598. M1, M2, and M9 accounted for 5.6, 33.6, and 6.30% of the dose, respectively, in excreta. The results from in vitro experiments with recombinant isoforms suggested that the oxidative metabolism of CP-945,598 to M1 is catalyzed primarily by CYP3A4/3A5. The molecular docking study showed that the N-ethyl moiety of CP-945,598 can access to the heme iron-oxo of CYP3A4 in an energetically favored orientation. Together, these data suggest that CP-945,598 is well absorbed and eliminated largely by CYP3A4/3A5-catalyzed metabolism.


Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist

David A Griffith, John R Hadcock, Shawn C Black, Philip A Iredale, Philip A Carpino, Paul DaSilva-Jardine, Robert Day, Joseph DiBrino, Robert L Dow, Margaret S Landis, Rebecca E O'Connor, Dennis O Scott
PMID: 19102698   DOI: 10.1021/jm8012932

Abstract

We report the structure-activity relationships, design, and synthesis of the novel cannabinoid type 1 (CB1) receptor antagonist 3a (CP-945,598). Compound 3a showed subnanomolar potency at human CB1 receptors in binding (Ki = 0.7 nM) and functional assays (Ki = 0.12 nM). In vivo, compound 3a reversed cannabinoid agonist-mediated responses, reduced food intake, and increased energy expenditure and fat oxidation in rodents.


In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity

John R Hadcock, David A Griffith, Phillip A Iredale, Phillip A Carpino, Robert L Dow, Shawn C Black, Rebecca O'Connor, Denise Gautreau, Jeffrey S Lizano, Karen Ward, Diane M Hargrove, Dawn Kelly-Sullivan, Dennis O Scott
PMID: 20211605   DOI: 10.1016/j.bbrc.2010.03.015

Abstract

Cannabinoid CB(1) receptor antagonists exhibit pharmacologic properties favorable for the treatment of metabolic disease. CP-945,598 (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylamino piperidine-4-carboxylic acid amide hydrochloride) is a recently discovered selective, high affinity, competitive CB(1) receptor antagonist that inhibits both basal and cannabinoid agonist-mediated CB(1) receptor signaling in vitro and in vivo. CP-945,598 exhibits sub-nanomolar potency at human CB(1) receptors in both binding (K(i)=0.7 nM) and functional assays (K(i)=0.2 nM). The compound has low affinity (K(i)=7600 nM) for human CB(2) receptors. In vivo, CP-945,598 reverses four cannabinoid agonist-mediated CNS-driven responses (hypo-locomotion, hypothermia, analgesia, and catalepsy) to a synthetic cannabinoid receptor agonist. CP-945,598 exhibits dose and concentration-dependent anorectic activity in two models of acute food intake in rodents, fast-induced re-feeding and spontaneous, nocturnal feeding. CP-945,598 also acutely stimulates energy expenditure in rats and decreases the respiratory quotient indicating a metabolic switch to increased fat oxidation. CP-945,598 at 10mg/kg promoted a 9%, vehicle adjusted weight loss in a 10 day weight loss study in diet-induced obese mice. Concentration/effect relationships combined with ex vivo brain CB(1) receptor occupancy data were used to evaluate efficacy in behavioral, food intake, and energy expenditure studies. Together, these in vitro, ex vivo, and in vivo data indicate that CP-945,598 is a novel CB(1) receptor competitive antagonist that may further our understanding of the endocannabinoid system.


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